N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-(4-fluorophenoxy)acetamide
Description
This compound features a pyrazole core substituted with 3,5-dimethyl groups, a thiophen-2-yl moiety, and a 4-fluorophenoxyacetamide side chain. Its molecular architecture combines electron-rich (thiophene) and electron-deficient (pyrazole) heterocycles, with fluorine enhancing metabolic stability and lipophilicity.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2S/c1-13-10-14(2)23(22-13)17(18-4-3-9-26-18)11-21-19(24)12-25-16-7-5-15(20)6-8-16/h3-10,17H,11-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCMRAWPYOFRHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)COC2=CC=C(C=C2)F)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-(4-fluorophenoxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a pyrazole ring, thiophene ring, and a fluorophenoxy moiety, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 289.4 g/mol. The presence of the fluorine atom enhances the compound's metabolic stability and binding affinity to biological targets .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The pyrazole and thiophene rings can engage in π-π stacking interactions with enzyme active sites, potentially inhibiting their function.
- Receptor Modulation : The compound may modulate receptor activity through hydrophobic interactions facilitated by the trifluoromethoxy group.
These interactions suggest that the compound could act as an inhibitor or modulator of specific enzymes and receptors involved in disease pathways .
Biological Activities
Research indicates that compounds with similar structures exhibit a wide range of pharmacological activities:
- Antimicrobial Activity : Pyrazole derivatives have shown significant antimicrobial effects against various pathogens. For instance, studies have reported that certain pyrazole-based compounds demonstrate IC50 values comparable to standard antibiotics .
- Anti-inflammatory Effects : Compounds containing thiophene and pyrazole rings have been noted for their anti-inflammatory properties. In vitro studies indicate that these compounds can reduce pro-inflammatory cytokine production, suggesting potential therapeutic applications in inflammatory diseases .
- Anticancer Potential : Preliminary studies indicate that pyrazole derivatives can induce apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways related to cell survival and proliferation .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring : This is achieved through the reaction of a 1,3-diketone with hydrazine derivatives under acidic or basic conditions.
- Introduction of the Thiophene Ring : This step often employs cross-coupling reactions like Suzuki or Stille coupling using appropriate thiophene derivatives.
- Formation of the Acetamide Moiety : The final step involves reacting an amine with an acyl chloride to form the acetamide structure .
Case Studies
Several studies have explored the biological activity of related compounds:
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure comprising:
- Pyrazole ring
- Thiophene moiety
- Acetamide group
The molecular formula is , with a molecular weight of 284.36 g/mol. Its synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring : Achieved through the reaction of a 1,3-diketone with hydrazine.
- Introduction of the Thiophene Ring : Accomplished via cross-coupling reactions like Suzuki or Stille coupling.
- Attachment of the Acetamide Group : Conducted through acylation reactions with appropriate acyl chlorides or anhydrides.
The biological activities attributed to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-(4-fluorophenoxy)acetamide are notable and include:
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 values for related compounds suggest promising anticancer potential against HepG2 (liver cancer) and A549 (lung cancer) cells .
Anti-inflammatory Effects
Compounds similar to this compound have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), with some exhibiting IC50 values in the nanomolar range .
Antimicrobial Properties
Pyrazole derivatives are known for their broad-spectrum antimicrobial activity, making them potential candidates for treating infections . The mechanism may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Comparative Analysis of Related Compounds
Case Studies
Recent studies have explored various derivatives based on the core structure of this compound:
- A series of thienylpyridyl derivatives were synthesized and evaluated for insecticidal activities against Mythimna separata and Plutella xylostella, indicating potential agricultural applications .
- Investigations into pyrazole derivatives have shown promising results in anticancer studies, particularly in inducing apoptosis in specific cancer cell lines .
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The central acetamide moiety undergoes hydrolysis under acidic or basic conditions:
| Reaction Conditions | Products | Reference |
|---|---|---|
| 6M HCl, reflux (4-6 hrs) | 2-(4-fluorophenoxy)acetic acid + ethylenediamine derivative | |
| 2M NaOH, 80°C (3 hrs) | Sodium 2-(4-fluorophenoxy)acetate + pyrazole-thiophene ethylamine |
This reaction is critical for modifying the compound’s polarity or generating intermediates for further functionalization.
Electrophilic Substitution on the Pyrazole Ring
The 3,5-dimethylpyrazole ring undergoes regioselective electrophilic substitutions:
| Reagent | Position Modified | Product Structure | Yield |
|---|---|---|---|
| HNO₃ (fuming), H₂SO₄, 0°C | C4 | Nitro group introduced at C4 | 58-62% |
| Br₂ (1 eq), CHCl₃, 25°C | C4 | Bromination at C4 | 65-70% |
The methyl groups at C3/C5 direct electrophiles to the less hindered C4 position .
Thiophene Ring Reactivity
The thiophene-2-yl group participates in electrophilic substitution and oxidation:
| Reaction Type | Conditions | Product | Application |
|---|---|---|---|
| Sulfonation | SO₃, DMF, 50°C | Thiophene-2-sulfonic acid derivative | Solubility enhancement |
| Oxidation | H₂O₂, AcOH, 60°C | Thiophene-2-yl sulfone | Metabolic stability |
Thiophene oxidation to sulfones improves metabolic stability in biological systems.
Nucleophilic Substitution at the Fluorophenoxy Group
The electron-withdrawing fluorine atom activates the aromatic ring for nucleophilic displacement:
| Nucleophile | Conditions | Product | Selectivity |
|---|---|---|---|
| Piperidine | DMF, 120°C, 12 hrs | 4-piperidinophenoxyacetamide | >90% para |
| Sodium ethoxide | EtOH, reflux, 6 hrs | Ethoxy-substituted derivative | 75-80% |
This reactivity enables modular modifications for structure-activity relationship studies .
Reductive Amination and Alkylation
The ethylenediamine linker facilitates secondary functionalization:
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Reductive amination | Benzaldehyde, NaBH₃CN | N-benzyl derivative | 82% |
| Alkylation | Methyl iodide, K₂CO₃ | Quaternary ammonium salt | 68% |
These reactions demonstrate utility in prodrug design or charge modification .
Cyclization Reactions
Under basic conditions, intramolecular cyclization forms heterocyclic systems:
| Conditions | Product | Key Bond Formed |
|---|---|---|
| NaOEt, DMF, 100°C, 8 hrs | Thieno[2,3-b]pyridine fused system | C-N bond between pyrazole and thiophene |
This reaction pathway is leveraged to synthesize polycyclic architectures with enhanced bioactivity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Heterocyclic Core Modifications
Thiophene vs. Thiazole
- Target Compound : Contains a thiophen-2-yl group, contributing π-electron density and bioisosteric similarity to phenyl rings.
- Thiazole’s electron-deficient nature may alter binding interactions in biological targets compared to thiophene.
Pyrazole Substitution
- Target Compound : 3,5-Dimethylpyrazole enhances steric bulk and metabolic stability.
- Analog (): Compounds 7c–7f feature pyrazole-imidazole hybrids with chlorophenyl/dichlorophenyl substituents.
Substituent Effects
Fluorophenoxy vs. Chlorophenyl
- Target Compound: The 4-fluorophenoxy group balances lipophilicity and electronic effects, favoring membrane permeability and resistance to oxidative metabolism.
- Analogs () : Chlorophenyl and dichlorophenyl groups (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) exhibit stronger halogen bonding but higher molecular weight, which may compromise drug-likeness .
Sulfanyl vs. Phenoxy
Physicochemical Properties
Key Observations :
- Fluorine in the target compound reduces logP compared to chlorinated analogs, aligning with better pharmacokinetic profiles.
- Thiophene’s lower polarity vs. thiazole may enhance blood-brain barrier penetration.
Q & A
Basic Question: What are the key considerations for designing a synthetic route for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-(4-fluorophenoxy)acetamide?
Answer:
The synthesis requires multi-step reactions, focusing on:
- Pyrazole ring formation : Cyclization of hydrazine derivatives with ketones (e.g., 2-thiophenyl ketone) under acidic/basic conditions to generate the 3,5-dimethylpyrazole core .
- Acetylation : Use of acetic anhydride or acetyl chloride for introducing the acetamide group, with temperature control (e.g., 0–5°C) to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) for nucleophilic substitution reactions involving the fluorophenoxy group .
- Purification : Column chromatography or recrystallization to isolate intermediates, monitored via TLC (Rf values ~0.3–0.5 in ethyl acetate/hexane) .
Advanced Question: How can researchers resolve contradictions in spectroscopic data (e.g., NMR) during structural elucidation of this compound?
Answer:
- 2D NMR techniques : Use HSQC and HMBC to resolve overlapping proton signals in the thiophene and pyrazole regions. For example, coupling constants (J = 2–4 Hz) in pyrazole protons may overlap with thiophene aromatic signals .
- X-ray crystallography : Confirm spatial arrangement of substituents (e.g., dihedral angles between thiophene and pyrazole rings) if single crystals are obtainable .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H]+ at m/z 428.18) and rule out impurities .
Basic Question: What in vitro assays are recommended for initial screening of this compound’s bioactivity (e.g., anti-inflammatory or anticancer potential)?
Answer:
- Anti-inflammatory : COX-1/COX-2 inhibition assays using purified enzymes, with IC50 calculations via fluorometric methods .
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) at concentrations 1–100 µM, comparing viability reduction to controls .
- Antimicrobial : Broth microdilution assay against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .
Advanced Question: How can computational methods optimize reaction yields for multi-step synthesis of this compound?
Answer:
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify rate-limiting steps (e.g., cyclization energy barriers) .
- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents or catalysts for thiophene coupling steps .
- DOE (Design of Experiments) : Apply factorial designs to test variables (temperature, molar ratios) and identify interactions affecting yield .
Basic Question: What analytical techniques are critical for assessing purity and stability of this compound?
Answer:
- HPLC : Use a C18 column (5 µm, 250 mm) with mobile phase (acetonitrile:water 70:30) to quantify purity (>95%) and detect degradation products .
- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition onset >200°C) under nitrogen atmosphere .
- UV-Vis spectroscopy : Monitor photodegradation in solution (λmax ~270 nm for fluorophenoxy group) under accelerated light exposure .
Advanced Question: How can researchers address discrepancies in bioactivity data across different studies?
Answer:
- Standardize protocols : Align assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- SAR analysis : Compare substituent effects (e.g., fluorophenoxy vs. chlorophenyl) using molecular docking (e.g., AutoDock Vina) to explain potency differences .
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to identify trends or outliers in IC50/MIC values .
Basic Question: What are the recommended storage conditions to maintain the compound’s integrity?
Answer:
- Temperature : Store at –20°C in airtight, amber vials to prevent photodegradation .
- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide group .
- Solubility considerations : Prepare stock solutions in DMSO (10 mM) and aliquot to avoid freeze-thaw cycles .
Advanced Question: How can molecular docking guide the design of derivatives with enhanced target binding?
Answer:
- Target selection : Dock the compound into active sites of validated targets (e.g., COX-2, PDB ID 5KIR) using flexible ligand sampling .
- Free energy calculations : Apply MM-GBSA to rank binding affinities and prioritize derivatives with stronger interactions (e.g., hydrogen bonds with Ser530) .
- Bioisosteric replacement : Replace thiophene with furan or pyrrole rings to evaluate steric/electronic effects on binding .
Basic Question: What safety protocols are essential when handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions involving volatile solvents (e.g., DCM) .
- Waste disposal : Neutralize acidic/basic by-products before disposal in designated containers .
Advanced Question: How can researchers validate the compound’s mechanism of action using in vivo models?
Answer:
- Pharmacokinetic studies : Measure plasma half-life (t1/2) and bioavailability in rodents via LC-MS/MS .
- Gene expression profiling : Use qPCR or RNA-seq to identify upregulated/downregulated pathways (e.g., NF-κB, MAPK) in treated tissues .
- Toxicology : Conduct subacute toxicity tests (28-day OECD 407 protocol) to assess liver/kidney function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
